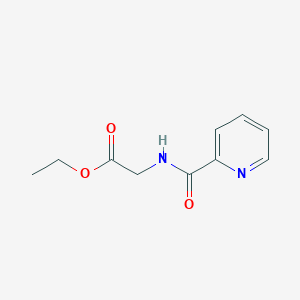

Ethyl 2-(picolinamido)acetate

Description

Contextualization within Amide-Functionalized Ester Chemistry

Amide-functionalized esters represent a significant class of organic compounds that incorporate both an amide and an ester functional group. This combination imparts a unique set of chemical properties, making them versatile intermediates in organic synthesis and valuable components in the design of bioactive molecules and functional materials. The amide bond is a cornerstone of peptide and protein chemistry, known for its stability and ability to participate in hydrogen bonding. nih.gov The ester group, on the other hand, offers a site for hydrolysis or transesterification, allowing for further molecular modifications. researchgate.net

Ethyl 2-(picolinamido)acetate, with its molecular formula C10H12N2O3, fits squarely within this class of compounds. crysdotllc.com The presence of the picolinamide (B142947) group, which consists of a pyridine (B92270) ring attached to an amide, introduces an additional layer of functionality. The pyridine ring can act as a ligand for metal ions, a feature that is extensively exploited in coordination chemistry. mdpi.com The interplay between the ester, amide, and picolinamide functionalities allows for a diverse range of chemical transformations and applications.

The synthesis of amide-functionalized esters like this compound often involves the coupling of an amino acid ester with a carboxylic acid. nih.gov A common laboratory-scale synthesis of this compound involves the reaction of 2-picolinic acid with ethyl 2-aminoacetate (glycine ethyl ester). ajrconline.org This reaction is typically carried out in a suitable solvent like acetonitrile (B52724) in the presence of a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like triethylamine (B128534). ajrconline.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.21 g/mol |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

| Melting Point | Not specified in provided results |

| CAS Number | 39484-31-6 |

| Data sourced from Crysdot LLC crysdotllc.com |

Overview of Picolinamide Derivatives in Ligand Design and Biological Inquiry

Picolinamide derivatives, characterized by the presence of a pyridine-2-carboxamide scaffold, are of significant interest in the fields of coordination chemistry and medicinal chemistry due to their versatile chelating abilities and diverse biological activities. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide group can coordinate with metal ions, forming stable complexes. This chelating property makes picolinamide derivatives effective ligands in catalysis and materials science. nih.gov

Research has shown that picolinamide-based ligands can form complexes with a variety of metal ions, including palladium(II), copper(II), and iridium(III). nih.govresearchgate.netrsc.org The coordination mode of the picolinamide ligand can vary depending on the metal center and the substituents on the ligand, leading to complexes with different geometries and properties. researchgate.netrsc.org For instance, picolinamides have been utilized as bidentate ligands in copper-catalyzed aryl ether synthesis. nih.gov Furthermore, the electronic properties of the picolinamide ligand can be tuned by introducing different substituents on the pyridine ring, which in turn influences the properties of the resulting metal complexes. mdpi.com

In the realm of biological inquiry, picolinamide derivatives have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, and anti-inflammatory properties. nih.govscialert.netresearchgate.net For example, certain picolinamide analogues have shown potent and selective activity against Clostridioides difficile. nih.gov Other derivatives have been investigated for their antifungal activity against various soil-borne fungi. scialert.net The biological activity is often linked to the ability of the picolinamide scaffold to chelate metal ions that are essential for the survival of microorganisms. scialert.net

Historical Development and Significance of the this compound Scaffold

The development of the this compound scaffold is rooted in the broader history of picolinamide chemistry. Picolinic acid and its derivatives have been subjects of chemical investigation for over a century, with their significance growing with the expansion of heterocyclic chemistry. The systematic exploration of picolinamide modifications gained momentum in the latter half of the 20th century, driven by their potential applications in coordination chemistry and as biologically active agents.

The synthesis of this compound itself is a relatively straightforward amide bond formation reaction. A documented synthesis involves the coupling of 2-picolinic acid and ethyl 2-aminoacetate. ajrconline.org This type of reaction is fundamental in peptide synthesis and has been refined over many years.

The significance of the this compound scaffold lies in its potential as a versatile building block. It can be hydrolyzed to the corresponding carboxylic acid, 2-(picolinamido)acetic acid, which can then be coupled with various amines to create a library of N-substituted picolinamide derivatives. ajrconline.org This modular approach allows for the systematic exploration of structure-activity relationships in the development of new ligands and potential therapeutic agents. The ester functionality also provides a handle for further chemical modifications, expanding the accessible chemical space.

Table 2: Key Research Findings on Picolinamide Derivatives

| Research Area | Key Finding | Reference |

| Coordination Chemistry | Picolinamide-based ligands form stable complexes with various metal ions, acting as effective chelators. | researchgate.netrawdatalibrary.net |

| Catalysis | Picolinamide derivatives serve as effective ligands in copper-catalyzed cross-coupling reactions. | nih.gov |

| Antimicrobial Activity | Specific picolinamide analogues exhibit potent and selective antibacterial activity against C. difficile. | nih.gov |

| Antifungal Activity | Chloro-substituted picolinamide derivatives show significant antifungal activity against soil-borne pathogens. | scialert.net |

| Ligand Design | The electronic effects of substituents on the picolinamide ring can be manipulated to tune the properties of metal complexes. | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

39484-31-6 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 2-(pyridine-2-carbonylamino)acetate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-12-10(14)8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,12,14) |

InChI Key |

NBVRSKVJAGQDEP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=N1 |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=N1 |

sequence |

G |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of Ethyl 2 Picolinamido Acetate

Established Synthetic Pathways for the Core Ethyl 2-(picolinamido)acetate Structure

The primary and most well-established method for synthesizing this compound involves the formation of an amide bond between a picolinic acid derivative and a glycine (B1666218) ethyl ester. ajrconline.orgrsc.org This reaction is a cornerstone of peptide chemistry and can be approached through several reliable routes.

Esterification Approaches for Glycine Esters

The synthesis of the glycine ethyl ester precursor is a critical initial step. The Fischer-Speier esterification is a classic and widely used method for this transformation. semanticscholar.org This process typically involves refluxing glycine with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. semanticscholar.orgorgsyn.org The acid protonates the carboxylic acid group of glycine, making it more susceptible to nucleophilic attack by ethanol. The reaction is reversible, and to drive it towards the product, an excess of ethanol is often used, or the water formed during the reaction is removed. orgsyn.org

Another approach involves the use of thionyl chloride (SOCl₂) in ethanol. rsc.org A suspension of glycine in ethanol is treated with SOCl₂, which reacts with the alcohol to form the ester and sulfur dioxide and hydrogen chloride as byproducts. This method is efficient for producing the hydrochloride salt of the glycine ethyl ester, which is often the form used in subsequent amidation reactions. rsc.org A patent for the production of glycine ethyl ester hydrochloride describes a method using glycine and a saturated hydrogen chloride-ethanol solution, which boasts a high conversion rate of over 92%. google.com

Amidation Reactions Utilizing Picolinoyl Chloride or Analogues

The central step in forming this compound is the amidation reaction. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of the amino group of glycine ethyl ester with picolinoyl chloride. smolecule.commdpi.com Picolinoyl chloride, typically used as its hydrochloride salt, is often generated in situ by reacting picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.commdpi.com The subsequent reaction with glycine ethyl ester is carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrogen chloride that is formed. ajrconline.orgrsc.org

Alternatively, direct coupling of picolinic acid with glycine ethyl ester can be achieved using various peptide coupling reagents. ajrconline.org Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective in activating the carboxylic acid group of picolinic acid, facilitating the formation of the amide bond with glycine ethyl ester. ajrconline.org This method is often performed in a suitable organic solvent like acetonitrile (B52724) or dichloromethane. ajrconline.orgamazonaws.com

Optimization of Reaction Parameters and Yields for Scalable Synthesis

For the large-scale production of this compound, the optimization of reaction parameters is crucial to maximize yield and purity while minimizing costs. Key factors to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

In the amidation step, the choice of base can significantly impact the reaction. While stronger bases can accelerate the reaction, they may also promote side reactions. The reaction temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products. scispace.com Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. ajrconline.org

Purification of the final product is typically achieved through extraction and column chromatography. ajrconline.org For scalable synthesis, minimizing the need for extensive chromatographic purification is desirable. This can be achieved by optimizing the reaction conditions to produce a cleaner crude product. Recrystallization is also a valuable technique for obtaining a high-purity product. google.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Precursors | Reagents | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Amidation with Coupling Reagent | Picolinic acid, Glycine ethyl ester | TBTU, Triethylamine | Acetonitrile | 68% | ajrconline.org |

| Amidation via Acid Chloride | Picolinic acid, Glycine ethyl ester hydrochloride | Thionyl chloride, Triethylamine | Dichloromethane | Not specified | rsc.org |

Precursor Synthesis and Reactivity Considerations for Building Blocks

The primary building blocks for the synthesis of this compound are picolinic acid and glycine.

Picolinic Acid and its Derivatives: Picolinic acid (pyridine-2-carboxylic acid) is a commercially available compound. For amidation reactions, it is often converted to a more reactive derivative, such as picolinoyl chloride. smolecule.com This is typically achieved by treating picolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com Picolinoyl chloride is a reactive acylating agent but is also sensitive to moisture and can hydrolyze back to picolinic acid. smolecule.com It is often prepared and used in situ or stored as its more stable hydrochloride salt. mdpi.com The reactivity of picolinoyl chloride can sometimes lead to side reactions, such as the chlorination of the pyridine (B92270) ring, especially when using thionyl chloride. nih.govresearchgate.net

Glycine and its Esters: Glycine is the simplest proteinogenic amino acid. For the synthesis of this compound, the carboxylic acid group of glycine is protected as an ethyl ester to prevent self-polymerization during the amidation reaction. semanticscholar.org Glycine ethyl ester is typically used as its hydrochloride salt, which is a stable, crystalline solid. orgsyn.org The free amine form of glycine ethyl ester is a nucleophile that readily reacts with the activated picolinic acid derivative. acs.org The reactivity of the amino group can be influenced by the solvent and the presence of other functional groups. nih.gov

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. imist.maencyclopedia.pubmdpi.com In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.

One approach is the use of greener solvents. Traditional syntheses often employ chlorinated solvents like dichloromethane, which are hazardous. rsc.org Exploring the use of more benign solvents, or even solvent-free reaction conditions, is a key area of green chemistry research. imist.maencyclopedia.pub For instance, some amide syntheses can be performed using mechanochemical methods like grinding, which eliminates the need for a solvent altogether. encyclopedia.pub

Another green strategy is the use of catalytic methods. Direct amidation of picolinic acid with glycine ethyl ester using a catalyst would be more atom-economical than methods that require stoichiometric activating agents. core.ac.ukacs.org Research into catalytic amide bond formation is an active field, with catalysts based on various metals and non-metals being developed. organic-chemistry.org

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing waste and energy consumption. researchgate.net For example, a one-pot procedure could involve the in situ formation of picolinoyl chloride followed directly by the amidation reaction. researchgate.net

Table 2: Green Chemistry Considerations in Synthesis

| Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing chlorinated solvents with alternatives like ethanol or performing reactions under solvent-free conditions. | Reduced environmental pollution and health hazards. imist.ma |

| Atom Economy | Utilizing catalytic methods for direct amidation instead of stoichiometric activating agents. | Minimized waste generation. core.ac.uk |

| Energy Efficiency | Employing microwave-assisted synthesis or one-pot procedures. | Reduced reaction times and energy consumption. mdpi.comkau.edu.sa |

Directed Derivatization Strategies for Structural Modification of this compound

The core structure of this compound offers several sites for directed derivatization to create a library of related compounds for various applications. nih.govacs.org

Modification of the Pyridine Ring: The pyridine ring of the picolinamide (B142947) moiety can be modified through various electrophilic and nucleophilic aromatic substitution reactions. For example, functional groups can be introduced at different positions on the ring to modulate the electronic properties and steric profile of the molecule.

Modification at the Amide Linkage: The amide bond itself is generally stable, but the nitrogen atom can potentially be alkylated or acylated under specific conditions, although this is less common.

Modification of the Ester Group: The ethyl ester group is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, 2-(picolinamido)acetic acid, using basic conditions, such as with sodium hydroxide (B78521) in methanol. ajrconline.org This carboxylic acid can then be coupled with other amines to form different amides or converted to other functional groups. The ester can also undergo transesterification with other alcohols to yield different ester derivatives. sioc-journal.cn

Modification of the Methylene (B1212753) Bridge: The methylene group between the amide and the ester is another potential site for functionalization, for instance, through C-H activation strategies, although this would require specific catalytic systems. rsc.orgacs.org

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. nih.govontosight.ai

Modifications at the Ester Moiety (e.g., Transesterification, Hydrolysis and Amidation)

The ester group in this compound is a versatile functional handle that can be readily transformed into other functional groups, providing a straightforward route to a variety of derivatives.

Transesterification: This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. google.com While specific studies on the transesterification of this compound are not extensively documented, the general principles of transesterification are applicable. For instance, reacting this compound with a higher boiling point alcohol in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would lead to the corresponding alkyl 2-(picolinamido)acetate. scielo.brresearchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield. google.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(picolinamido)acetic acid, under either acidic or basic conditions. ajrconline.orglibretexts.orglibretexts.org

Acid-catalyzed hydrolysis: This is typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible. libretexts.orglibretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide or potassium hydroxide, to yield the carboxylate salt of the acid and ethanol. ajrconline.orglibretexts.orglibretexts.org The free acid can then be obtained by acidification. chemguide.co.uk

Amidation: The ester can be converted to an amide by reacting it with an amine. This reaction is often facilitated by heating or by using a catalyst. A variety of amides can be synthesized by choosing different primary or secondary amines. organic-chemistry.orgnih.govmdpi.com This direct amidation of esters is a valuable tool for creating peptide-like structures or other amide-containing molecules. ajrconline.org

| Modification | Reagents and Conditions | Product |

| Transesterification | Alcohol (e.g., Benzyl alcohol), Acid or Base Catalyst, Heat google.com | Alkyl 2-(picolinamido)acetate |

| Acid Hydrolysis | Excess Water, Strong Acid Catalyst (e.g., H2SO4), Heat libretexts.orglibretexts.orgchemguide.co.uk | 2-(picolinamido)acetic acid |

| Base Hydrolysis | Aqueous Base (e.g., NaOH), Heat ajrconline.orglibretexts.orglibretexts.org | Sodium 2-(picolinamido)acetate |

| Amidation | Amine (e.g., Aniline), Heat or Catalyst organic-chemistry.orgnih.govmdpi.com | N-substituted-2-(picolinamido)acetamide |

Functionalization of the Picolinamide Nitrogen through Alkylation or Acylation

The nitrogen atom of the picolinamide group can also be a site for further functionalization, although this can be more challenging due to the potential for reaction at the pyridine nitrogen.

Alkylation: Alkylation of the picolinamide nitrogen can be achieved using an appropriate alkylating agent in the presence of a base. The choice of base is crucial to deprotonate the amide nitrogen without promoting side reactions. This modification can introduce a variety of alkyl groups, altering the steric and electronic properties of the molecule.

Acylation: Acylation of the picolinamide nitrogen introduces a second acyl group, forming an imide. This can be accomplished using an acyl chloride or anhydride (B1165640) under basic conditions. For example, Boc-protection of the picolinamide nitrogen has been utilized as a strategy to activate the amide for cleavage reactions. uantwerpen.be

| Modification | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide, Base | N-alkyl-ethyl 2-(picolinamido)acetate |

| N-Acylation | Acyl chloride or Anhydride, Base | N-acyl-ethyl 2-(picolinamido)acetate |

Regioselective Transformations on the Pyridine Ring (e.g., Halogenation, Nitration)

The pyridine ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions. The directing effect of the picolinamide group influences the regioselectivity of these transformations.

Halogenation: The pyridine ring can be halogenated using various reagents. The position of halogenation is influenced by the reaction conditions and the directing effect of the substituents. For instance, iron(III)-catalyzed halogenation of similar quinoline (B57606) systems has been shown to be highly regioselective. mdpi.com Enzymatic halogenation using vanadium-dependent haloperoxidases also offers a method for regioselective halogenation under mild conditions. nih.gov

Nitration: Nitration of the pyridine ring introduces a nitro group, which can serve as a precursor for other functional groups, such as an amino group. The regioselectivity of nitration is highly dependent on the reaction conditions, including the nitrating agent and the solvent. nih.govnih.govrsc.org For example, nitration of aromatic compounds can be influenced by the use of zeolites or specific acid mixtures to achieve high regioselectivity. rsc.orgresearchgate.netulisboa.pt

| Transformation | Reagents and Conditions | Product |

| Halogenation | Halogenating agent (e.g., NBS, NCS), Catalyst (e.g., Fe(III)) mdpi.com | Halogenated this compound |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4), Solvent nih.govulisboa.pt | Nitrated this compound |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Picolinamido Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Proton/Carbon Connectivity

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary methods for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 2-(picolinamido)acetate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays distinct signals corresponding to each unique proton in the molecule. ajrconline.org The spectrum shows a broad singlet at 8.50 ppm, which is characteristic of the amide (NH) proton. ajrconline.org The aromatic protons of the picolinamide (B142947) ring appear as multiplets in the downfield region: a doublet at 8.59 ppm, a doublet at 8.17 ppm, and two overlapping doublets at 7.87 and 7.83 ppm. ajrconline.org The ethyl ester group gives rise to a quartet at 4.23 ppm for the methylene (B1212753) protons (-CH₂-) and a triplet at 1.29 ppm for the methyl protons (-CH₃). ajrconline.org The methylene protons adjacent to the amide nitrogen appear as a quartet at 4.23 ppm. ajrconline.org The integration of these signals corresponds to the number of protons in each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides information about the carbon skeleton. ajrconline.org The carbonyl carbons of the ester and amide groups are observed at 169.2 ppm and 161.7 ppm, respectively. ajrconline.org The carbon atoms of the pyridine (B92270) ring resonate in the aromatic region between 121.3 ppm and 151.1 ppm. ajrconline.org The ethyl group carbons appear at 61.2 ppm (-CH₂-) and 14.1 ppm (-CH₃), while the methylene carbon attached to the amide nitrogen is found at 40.8 ppm. ajrconline.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.59 | d | 1H | Pyridine-H |

| 8.50 | brs | 1H | NH |

| 8.17 | d | 1H | Pyridine-H |

| 7.87 | d | 1H | Pyridine-H |

| 7.83 | d | 1H | Pyridine-H |

| 4.23 | q | 4H | -OCH₂CH₃ & -NHCH₂CO- |

| 1.29 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.2 | Ester C=O |

| 161.7 | Amide C=O |

| 151.1 | Pyridine-C |

| 147.2 | Pyridine-C |

| 137.0 | Pyridine-C |

| 126.8 | Pyridine-C |

| 121.3 | Pyridine-C |

| 61.2 | -OCH₂CH₃ |

| 40.8 | -NHCH₂CO- |

| 14.1 | -OCH₂CH₃ |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between nuclei, providing a more comprehensive picture of molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the pyridine ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. pressbooks.pub This is invaluable for definitively assigning the carbon signals based on their attached protons. pressbooks.pub For instance, the proton signal at 4.23 ppm would correlate with the carbon signal at 61.2 ppm, confirming the -OCH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. numberanalytics.com This is crucial for connecting different spin systems within the molecule, such as linking the amide proton to the carbonyl carbon and the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. numberanalytics.com This technique is particularly useful for determining the conformation and stereochemistry of a molecule.

A review of the available scientific literature did not yield specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z of 208, which corresponds to the molecular weight of the compound (C₁₀H₁₂N₂O₃). ajrconline.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. longdom.orgresearchgate.net This precision allows for the determination of the elemental composition of a molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas. nih.gov While HRMS data for various analogs of this compound have been reported, specific HRMS data for the title compound were not found in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org This provides detailed information about the structure of the precursor ion and the fragmentation pathways it undergoes. nationalmaglab.orgwikipedia.org This technique is instrumental in elucidating the connectivity of atoms within a molecule by observing the loss of neutral fragments. creative-proteomics.com Specific tandem mass spectrometry data for this compound is not available in the surveyed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of chemical bonds and their environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum shows absorption bands corresponding to specific functional groups. The FT-IR spectrum of this compound, recorded using a KBr pellet, shows several characteristic absorption bands. ajrconline.org

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3321 | N-H stretching (amide) |

| 1713 | C=O stretching (ester) |

| 1693 | C=O stretching (amide I) |

| 1633 | N-H bending (amide II) |

| 1441 | C=C stretching (aromatic) |

| 1229, 1114 | C-O stretching (ester) |

| 708 | C-H bending (aromatic) |

The band at 3321 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. ajrconline.org The spectrum displays two distinct carbonyl stretching bands: one at 1713 cm⁻¹ for the ester group and another at 1693 cm⁻¹ for the amide group (Amide I band). ajrconline.org The band at 1633 cm⁻¹ corresponds to the N-H bending vibration (Amide II band). ajrconline.org The absorptions at 1441 cm⁻¹ are attributed to the C=C stretching of the pyridine ring, and the bands at 1229 and 1114 cm⁻¹ are characteristic of the C-O stretching of the ester functionality. ajrconline.org The band at 708 cm⁻¹ arises from the out-of-plane C-H bending of the aromatic ring. ajrconline.org

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. jove.comedinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. mt.com A Raman spectrum would provide further insights into the vibrational modes of the aromatic ring and the carbon-carbon backbone of this compound. However, no specific Raman spectroscopic data for this compound could be located in the reviewed scientific literature.

Characteristic Vibrational Modes of Amide, Ester, and Pyridine Functionalities

The vibrational spectrum of this compound, as determined by Fourier-transform infrared (FTIR) spectroscopy, reveals distinct absorption bands that are characteristic of its constituent functional groups: the amide, ester, and pyridine moieties. ajrconline.org

Key vibrational frequencies and their assignments are summarized below:

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3321 | N-H stretching | Amide |

| 1713 | C=O stretching | Ester |

| 1693 | C=O stretching (Amide I) | Amide |

| 1633 | N-H bending (Amide II) | Amide |

| 1441 | C=C, C=N stretching | Pyridine |

| 1229 | C-O stretching | Ester |

| 1114 | C-N stretching | Amide |

| 708 | C-H out-of-plane bending | Pyridine |

| Table 1: Characteristic FTIR vibrational modes of this compound. Data sourced from an Asian Journal of Research in Chemistry publication. ajrconline.org |

The presence of a strong band at 3321 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. ajrconline.org The carbonyl (C=O) stretching vibrations of the ester and amide groups are observed at 1713 cm⁻¹ and 1693 cm⁻¹, respectively. ajrconline.org The band at 1633 cm⁻¹ corresponds to the N-H bending vibration, often referred to as the Amide II band. ajrconline.org Vibrations associated with the pyridine ring, involving C=C and C=N stretching, appear around 1441 cm⁻¹. ajrconline.org The C-O stretching of the ester group is found at 1229 cm⁻¹, while the C-N stretching of the amide is at 1114 cm⁻¹. ajrconline.org Finally, the band at 708 cm⁻¹ can be attributed to the out-of-plane C-H bending of the pyridine ring. ajrconline.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the chromophores present, namely the pyridine ring and the amide group. These groups contain π-electrons and non-bonding electrons that can be excited by UV radiation. itwreagents.comunits.it

A study utilizing time-dependent density functional theory (TD-DFT) calculated the electronic absorption of a derivative, N-(2-oxo-2-(phenylamino)ethyl)picolinamide, to be at 241 nm, which closely matches the experimental observation of 240 nm. ajrconline.org The primary chromophores responsible for this absorption are the picolinamide and the phenylamino (B1219803) moieties, which allow for π → π* and n → π* electronic transitions. ajrconline.orgunits.it The conjugation between the pyridine ring and the amide group likely contributes to the position and intensity of the absorption bands.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

The conformation of molecules in the solid state is defined by the torsion angles between different planar groups. For instance, in a related compound, tert-butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate, the dihedral angle between the pyridyl ring and an adjacent phenyl ring was found to be 22.0 (1)° in one molecule of the asymmetric unit and 12.1 (1)° in the other. nih.gov In another example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the dihedral angle between the quinazoline (B50416) and phenyl rings is a significant 86.83 (5)°. nih.gov For this compound, it is expected that the picolinamide group will exhibit a degree of planarity, with the orientation of the ethyl acetate (B1210297) group being a key conformational feature. The ethyl acetate group itself often adopts an extended conformation. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Picolinamido Acetate

Hydrolytic Stability and Detailed Ester/Amide Hydrolysis Mechanisms

The hydrolytic stability of Ethyl 2-(picolinamido)acetate is dictated by the reactivity of its two principal hydrolyzable groups: the ethyl ester and the picolinamide (B142947). Both functionalities can undergo cleavage in the presence of water, a process that can be catalyzed by either acid or base. bham.ac.uk Generally, amides are significantly more stable and less reactive towards hydrolysis than esters due to greater resonance stabilization. bham.ac.uk

Ester Hydrolysis:

Acid-Catalyzed Mechanism (AAC2): In acidic conditions, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers lead to the elimination of ethanol (B145695) and the regeneration of the acid catalyst, yielding 2-(picolinamido)acetic acid. libretexts.org This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.org

Base-Catalyzed Mechanism (BAC2 - Saponification): Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the ester carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion (EtO⁻), a better leaving group than the hydroxide ion. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt, driving the reaction to completion. ucoz.com This process is effectively irreversible because the final carboxylate anion is non-electrophilic. bham.ac.ukmasterorganicchemistry.com

Amide Hydrolysis:

Hydrolysis of the amide bond in this compound to yield picolinic acid and ethyl glycinate (B8599266) is considerably more difficult than ester hydrolysis and typically requires more forcing conditions, such as prolonged heating with strong acid or base. bham.ac.uk

Acid-Catalyzed Mechanism: Similar to ester hydrolysis, the reaction is initiated by the protonation of the amide carbonyl oxygen, not the nitrogen, which increases the electrophilicity of the carbonyl carbon. bham.ac.ukyoutube.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. youtube.com Proton transfer from the attacking oxygen to the nitrogen atom converts the amino group into a better leaving group (an amine). The intermediate then collapses, expelling the amine and, after a final deprotonation step, yielding the carboxylic acid. youtube.comyoutube.com

Base-Catalyzed Mechanism: This process involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. bham.ac.uk The resulting tetrahedral intermediate then expels the amide anion (⁻NH-R). However, since the amide ion is a very poor leaving group, this step is often the rate-determining step and requires significant energy input.

The neighboring pyridine (B92270) ring in picolinamide can influence the rate of hydrolysis, particularly in acid-catalyzed reactions where the pyridine nitrogen can be protonated. researchgate.net Metal ions have also been shown to catalyze the hydrolysis of picolinate (B1231196) esters, suggesting a potential role in facilitating the cleavage of the picolinamide bond through chelation. acs.org

Transamidation and Transesterification Reactions with Nucleophiles

Transamidation: Transamidation involves the reaction of an amide with an amine, resulting in the exchange of the amine portion of the amide. For this compound, this would typically involve the cleavage of the picolinamide C-N bond. Direct transamidation is challenging due to the stability of the amide bond. However, methods have been developed for the transamidation of activated amides. The picolinamide group itself is often employed as a directing group in C-H activation reactions, and its subsequent cleavage is a critical step. cam.ac.uk While direct hydrolysis is one method, other nucleophilic cleavage reactions that resemble transamidation can be employed under specific catalytic conditions. cam.ac.ukresearchgate.net

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is commonly catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and elimination of the original alcohol (ethanol). wikipedia.org

Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol, forming a potent nucleophile (alkoxide). The alkoxide attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to release the original ethoxide group. masterorganicchemistry.com

To drive the reaction to completion, the incoming alcohol is often used in large excess as the solvent. masterorganicchemistry.com Enzyme-catalyzed transesterification, particularly using lipases, is also a viable method. nih.gov

| Reaction Type | Nucleophile | Catalyst | General Conditions |

| Transamidation | Amine (R'-NH₂) | Metal Catalyst or Activating Agent | Varies; often requires activation of the amide bond |

| Transesterification | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Excess alcohol, often as solvent; heat may be required |

Reactivity at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is available for reaction with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.com The resulting N-oxide is a stable, dipolar species. chemtube3d.com This transformation alters the electronic properties of the pyridine ring, making it more reactive towards both nucleophilic and electrophilic substitution at the C2 and C4 positions. chemtube3d.comsemanticscholar.orgresearchgate.net Kinetic studies on the N-oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) have shown that the reaction rates are sensitive to steric effects from the substituent at the C2 position. researchgate.net

Quaternization (Menshutkin Reaction): As a tertiary amine, the pyridine nitrogen can react with alkyl halides, such as methyl iodide, in an Sₙ2 reaction to form a quaternary pyridinium (B92312) salt. semanticscholar.org This reaction, known as the Menshutkin reaction, converts the neutral pyridine ring into a positively charged pyridinium ring. The quaternization process makes the pyridine ring significantly more electron-deficient and susceptible to nucleophilic attack.

Reactions Involving the Alpha-Carbon of the Glycine (B1666218) Moiety (e.g., Alkylation, Condensation)

The α-carbon of the glycine moiety in this compound is positioned between two electron-withdrawing groups (the amide carbonyl and the ester carbonyl), making the protons attached to it acidic. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. libretexts.org This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

Alkylation: The enolate can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. libretexts.org This is a fundamental strategy for the synthesis of α-amino acids. pearson.com To achieve high yields and avoid side reactions like O-alkylation or poly-alkylation, conditions must be carefully controlled, often involving strong, non-nucleophilic bases and low temperatures. uwo.ca182.160.97 The use of Schiff base derivatives of glycine esters, particularly with metal complexes (e.g., Ni(II)), is a well-established method for performing these alkylations, often with high stereocontrol in asymmetric syntheses. nih.govacs.orgrsc.org

Condensation Reactions: The enolate of this compound can also participate in condensation reactions. For instance, it can react with aldehydes or ketones in an aldol-type addition to form β-hydroxy-α-amino acid derivatives. core.ac.ukresearchgate.net The direct catalytic asymmetric aldol (B89426) reaction of glycine Schiff bases with aldehydes has been developed as an efficient route to these valuable compounds. nih.govrsc.orgresearchgate.net

| Reaction Type | Reagents | Intermediate | Product |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkyl-2-(picolinamido)acetate |

| Aldol Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone (R₂C=O) | Enolate | Ethyl 3-hydroxy-2-(picolinamido)propanoate derivative |

Mechanistic Studies of Key Organic Transformations Involving this compound

Kinetic studies provide quantitative insight into reaction mechanisms. For the hydrolysis of this compound, the rates are highly dependent on pH and temperature.

Amide Hydrolysis: The rates of amide hydrolysis are generally much slower than for the corresponding esters. acs.org Kinetic studies have shown that cleavage is significantly accelerated under strongly acidic or basic conditions. The rate-determining step is typically the formation of the tetrahedral intermediate, which is energetically costly due to the disruption of the amide resonance. bham.ac.uk

Kinetic data from studies on similar systems, such as the cleavage of thiophenol esters with amines, show clear dependencies on the structure of the reactants and the reaction temperature, with reaction rates often doubling for every 10°C increase. acs.orgnih.gov

The direct observation and characterization of short-lived reaction intermediates are crucial for confirming a proposed mechanism.

Tetrahedral Intermediates: In both ester and amide hydrolysis, the formation of a tetrahedral intermediate is a key mechanistic feature. bham.ac.uk While these intermediates are typically high-energy and transient, their existence is supported by extensive mechanistic studies, including isotopic labeling experiments. In some cases, particularly with highly stabilized systems, tetrahedral intermediates can be directly observed or trapped. For instance, the hydrate (B1144303) of the conjugate acid of a highly twisted amide, which is a model for the intermediate in amide hydrolysis, has been isolated and characterized by X-ray crystallography. rsc.orgacs.org Weinreb amides function by forming a stable, chelated tetrahedral intermediate with organometallic reagents, preventing over-addition. youtube.com

Enolate Intermediates: In reactions at the α-carbon, the enolate is the critical intermediate. Its formation and structure can be studied using spectroscopic techniques. The reaction of the parent compound with a strong base in an NMR tube would, in principle, allow for the observation of the enolate. The stereochemistry of subsequent alkylation or condensation reactions provides indirect but powerful evidence for the structure and reactivity of the enolate intermediate. The geometry of the enolate (E vs. Z) can significantly influence the diastereoselectivity of the reaction. core.ac.uk

Coordination Chemistry and Metal Complexation of Ethyl 2 Picolinamido Acetate

Ligand Design Principles and Chelation Potential of Ethyl 2-(picolinamido)acetate

The design of this compound as a ligand is predicated on fundamental principles of coordination chemistry that favor the formation of stable metal complexes. The molecule incorporates several key features that contribute to its chelation potential. The picolinamide (B142947) group, consisting of a pyridine (B92270) ring and an adjacent amide function, is a well-established bidentate chelating motif. The pyridine nitrogen atom acts as a soft Lewis base, readily coordinating to a variety of transition metal ions. Simultaneously, the amide oxygen atom can act as a hard Lewis base, participating in chelation to form a stable five-membered ring with the metal center.

The presence of the ethyl acetate (B1210297) group appended to the amide nitrogen introduces additional potential donor atoms, specifically the carbonyl oxygen and the ester oxygen. This structural feature raises the possibility of the ligand exhibiting higher denticity, potentially acting as a tridentate or even a bridging ligand under certain conditions. The flexibility of the ethyl acetate side chain allows it to orient itself in a manner that can facilitate coordination with the metal ion.

Synthesis and Characterization of Metal Complexes with this compound

While specific research on the synthesis of metal complexes with this compound is not extensively documented in publicly available literature, the synthesis of complexes with analogous picolinamide-based ligands is well-established. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

Based on studies of similar picolinamide ligands, it is anticipated that this compound would form stable complexes with a variety of first-row transition metals.

Copper (Cu): Copper(II) complexes with picolinamide derivatives are common. These complexes often exhibit distorted octahedral or square pyramidal geometries. Spectroscopic characterization would likely show d-d transitions in the visible region of the electronic spectrum.

Iron (Fe): Iron(III) is expected to form stable complexes with this ligand, likely resulting in octahedral geometries. The characterization would involve techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements.

Zinc (Zn): As a d¹⁰ metal ion, zinc(II) complexes are typically colorless and diamagnetic. The coordination geometry is often tetrahedral or octahedral, depending on the ligand-to-metal ratio and the presence of other coordinating species.

Cobalt (Co): Cobalt(II) and Cobalt(III) are both known to form stable complexes with N,O-donor ligands. Cobalt(II) complexes are often octahedral or tetrahedral, while Cobalt(III) complexes are typically octahedral and kinetically inert.

Nickel (Ni): Nickel(II) complexes with picolinamide ligands are generally octahedral, displaying characteristic electronic spectra with multiple spin-allowed transitions.

Table 1: Predicted Properties of Transition Metal Complexes with this compound

| Metal Ion | Expected Geometry | Predicted Magnetic Properties | Predicted Color |

|---|---|---|---|

| Cu(II) | Distorted Octahedral/Square Pyramidal | Paramagnetic | Blue or Green |

| Fe(III) | Octahedral | Paramagnetic | Yellow/Brown |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | Colorless |

| Co(II) | Octahedral/Tetrahedral | Paramagnetic | Pink/Blue |

This table is based on the known coordination chemistry of analogous picolinamide ligands.

The coordination chemistry of picolinamide-based ligands with main group metals is a less explored area compared to transition metals. However, based on the presence of hard oxygen donor atoms in this compound, the formation of complexes with main group metals is plausible.

Magnesium (Mg) and Calcium (Ca): As hard Lewis acids, Mg(II) and Ca(II) would be expected to coordinate preferentially with the oxygen donors of the ligand. The interaction might be weaker compared to transition metals.

Aluminum (Al): Aluminum(III) is a hard Lewis acid and is known to form stable complexes with oxygen-donor ligands. It is conceivable that this compound could form stable chelates with Al(III).

Further experimental investigation is required to confirm the synthesis and elucidate the structures of these main group metal complexes.

Elucidation of Coordination Modes and Geometries in Metal Chelates

The coordination behavior of this compound can be complex, with several possible coordination modes depending on the metal ion, the reaction conditions, and the presence of counter-ions.

Monodentate Coordination: In some cases, particularly with sterically demanding metal centers or in the presence of strongly competing ligands, this compound might coordinate in a monodentate fashion, primarily through the pyridine nitrogen atom.

Bidentate Coordination: The most common and expected coordination mode is bidentate, involving the pyridine nitrogen and the amide oxygen to form a stable five-membered chelate ring. This mode is well-documented for a wide range of picolinamide-based ligands.

Polydentate Coordination: The ethyl acetate moiety introduces the potential for tridentate or even bridging coordination. The carbonyl oxygen of the ester could coordinate to the same metal center, forming a second chelate ring. Alternatively, it could bridge to an adjacent metal center, leading to the formation of polynuclear structures.

The final coordination geometry of the metal chelate is a result of a delicate interplay between the electronic and steric properties of the ligand, the preferred coordination number and geometry of the metal ion, and the coordinating ability of any counter-anions present in the reaction.

Influence of the Metal Center: Different metal ions have distinct preferences for coordination numbers and geometries. For instance, Cu(II) is prone to Jahn-Teller distortion, often resulting in distorted octahedral geometries. Ni(II) typically favors octahedral coordination, while Zn(II) can readily adopt both tetrahedral and octahedral geometries.

Advanced Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, EPR, Mössbauer Spectroscopy)

The spectroscopic characteristics of metal complexes are fundamentally determined by the geometry of the coordination sphere and the nature of the metal-ligand bonds. For complexes of this compound, we can infer these properties from analogous systems.

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge transfer bands. For instance, copper(II) complexes with picolinamide and related N-tripodal ligands typically exhibit a broad d-d absorption band in the visible region. researchgate.net The position of this band is indicative of the coordination geometry. A maximum absorption (λmax) in the range of 685-750 nm often suggests a square-based pyramidal geometry. researchgate.net For nickel(II) complexes with picolinate-containing ligands, which feature a similar N,O-donor set, d-d transitions are also observed, consistent with a distorted octahedral geometry. Cobalt(II) complexes with picolinate (B1231196) and other N-donor ligands show characteristic absorption bands in the visible region, which are attributed to d-d transitions typical of octahedral coordination. nih.gov

Representative UV-Vis Absorption Data for Analogue Copper(II) Complexes

| Complex Type | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Proposed Geometry |

| Copper(II) with N-tripodal Pyridine/Pyrazine Ligands | 685-750 | 70-153 | Square-Based Pyramidal |

| [Cu(phen)2]2+ Analogue | 740 | 200 | Distorted Square Pyramidal |

| [Cu(pdo)2]2+ Analogue | 685 | 400 | Distorted Square Pyramidal |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) and high-spin iron(III). For copper(II) complexes with picolinamide-like ligands, the EPR spectra are often axial, which is characteristic of a mononuclear Cu(II) species in a square-based pyramidal or tetragonally distorted octahedral geometry. researchgate.netrsc.org The g-values (g|| and g⊥) and the hyperfine coupling constant (A||) provide insight into the nature of the copper(II) center and its bonding with the ligands. ethz.ch Typically for such complexes, g|| > g⊥ > 2.0023, which is consistent with an unpaired electron in a dx²-y² orbital.

Illustrative EPR Spectral Data for Analogue Copper(II) Complexes

Mössbauer Spectroscopy: Mössbauer spectroscopy is particularly useful for studying iron complexes, providing information about the oxidation state, spin state, and coordination environment of the iron nucleus. For high-spin iron(III) complexes with ligands containing amide groups, the Mössbauer spectra typically show a quadrupole-split doublet at both room and liquid nitrogen temperatures. nih.gov The isomer shift (δ) and quadrupole splitting (ΔEQ) values are characteristic of octahedrally coordinated high-spin Fe(III). nih.govias.ac.in The absence of magnetic components at low temperatures indicates the absence of magnetic relaxation effects. nih.gov For low-spin iron(II) complexes with dioxime ligands, which also feature N-donor atoms, the Mössbauer parameters would be distinctly different, reflecting the change in both oxidation and spin state. d-nb.info

Typical Mössbauer Parameters for Analogue High-Spin Iron(III) Complexes

| Complex Type | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Temperature (K) |

| Iron(III) Curcumin Complex | 0.37 | 0.79 | Liquid N2 |

| Iron(III) Triazene 1-oxide Complexes | 0.45-0.48 | 0.61-0.71 | Room Temperature |

Magnetic Susceptibility Studies of Paramagnetic Metal Complexes

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides information about its electronic structure and spin state. lasalle.edu Paramagnetic complexes, those with unpaired electrons, are attracted to a magnetic field. libretexts.org

For mononuclear high-spin d9 copper(II) complexes, the magnetic moment (μeff) is typically around 1.73 B.M., corresponding to one unpaired electron. Studies on copper(II) complexes with picolinamide have shown effective magnetic moments in agreement with this value, indicating no significant magnetic exchange between the copper centers. researchgate.netclarku.edu

For high-spin octahedral cobalt(II) (d7) complexes, the magnetic moment is expected to be in the range of 4.1-5.2 B.M., which is higher than the spin-only value of 3.87 B.M. due to a significant orbital contribution. libretexts.org Nickel(II) (d8) in an octahedral environment would have two unpaired electrons, with a magnetic moment typically in the range of 2.8-4.0 B.M.

Representative Magnetic Moments for Analogue Paramagnetic Complexes

| Metal Ion | Coordination Environment | Number of Unpaired Electrons | Expected μeff (B.M.) |

| Copper(II) | Octahedral/Square Pyramidal | 1 | ~1.7-2.2 |

| Cobalt(II) | Octahedral (high-spin) | 3 | ~4.1-5.2 |

| Nickel(II) | Octahedral | 2 | ~2.8-4.0 |

| Iron(III) | Octahedral (high-spin) | 5 | ~5.9 |

Redox Behavior and Electrochemistry of Metal Complexes with this compound

The electrochemical properties of metal complexes, such as their redox potentials, are highly dependent on the nature of the ligand and the coordination geometry. Cyclic voltammetry is a common technique used to study these properties.

The redox behavior of copper complexes with picolinamide-like ligands has been investigated. The Cu(II)/Cu(I) redox couple is often quasi-reversible. nih.gov The reduction potential can be significantly influenced by the specific ligand structure. For example, copper complexes with some PrP-derived peptides containing amide linkages exhibit negative reduction potentials. nih.gov In contrast, other copper complexes with different phenanthroline-based ligands show a wide range of redox potentials for the Cu2+/Cu+ couple, from approximately +200 mV to over +1100 mV versus the normal hydrogen electrode (NHE). nih.gov This demonstrates the tunability of the redox potential based on the ligand framework.

Illustrative Redox Potentials for Analogue Metal Complexes

| Redox Couple | Ligand System | E1/2 or Eo (V vs. NHE) |

| Cu(II)/Cu(I) | PrP-derived peptides | -0.311 to -0.340 |

| Cu(II)/Cu(I) | [Cu(phen)2]2+ | +0.265 |

| Cu(II)/Cu(I) | [Cu(dafo)2]2+ | +1.165 |

| Co(II)/Co(III) | Cobalt(II) picolinate with diimine ligands | Varies with co-ligand |

Theoretical and Computational Chemistry Studies on Ethyl 2 Picolinamido Acetate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties.

A foundational step in any computational study is the optimization of the molecule's ground state geometry. For Ethyl 2-(picolinamido)acetate, this would involve using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy arrangement of its atoms. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the isolated molecule in the gas phase. Energetic properties, including the total electronic energy and the heat of formation, would also be calculated.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) This table is for illustrative purposes as specific literature data is unavailable.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (amide) | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | O=C-N (amide) | ~122° |

| C-N-C (amide-CH2) | ~121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the most likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes as specific literature data is unavailable.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. A Potential Energy Surface (PES) map can be generated by calculating the energy of the molecule as a function of one or more dihedral angles. This analysis would identify the global minimum energy conformer and other low-energy local minima, as well as the energy barriers for rotation between them, providing insight into the molecule's flexibility and predominant shapes in different environments.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to aid in signal assignment.

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend).

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. This method provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, helping to understand the electronic structure and chromophores within the molecule.

Ligand-Metal Interaction Energies and Binding Affinities in Coordination Complexes

The picolinamide (B142947) moiety in this compound makes it an excellent candidate for acting as a ligand in coordination complexes with metal ions. Computational methods can be used to study these interactions in detail. By building a model of the metal complex, DFT calculations can be performed to:

Optimize the Geometry: Determine the structure of the coordination complex, including metal-ligand bond lengths and coordination geometry.

Calculate Interaction Energies: The binding energy between the ligand and the metal ion can be calculated to quantify the strength of the coordination bond. This is typically done by subtracting the energies of the isolated ligand and metal ion from the energy of the optimized complex, often with corrections for basis set superposition error (BSSE). This information is crucial for understanding the stability and thermodynamics of complex formation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecules, providing detailed insights at an atomic level. temple.edu For this compound, MD simulations can elucidate its dynamic structural flexibility and the intricate effects of solvation on its conformational landscape.

The dynamic nature of this compound arises from the presence of several rotatable single bonds. These include the bonds within the ethyl group, the ester linkage, the amide bond, and the bond connecting the picolinamide moiety to the acetate (B1210297) group. The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformation. MD simulations allow for the exploration of this surface, providing statistical information on the probability of finding the molecule in a particular conformation at a given temperature.

Key dynamic behaviors that can be investigated for this compound include:

Amide Bond Rotation: While the amide bond (C-N) has a significant double bond character that restricts free rotation, fluctuations and transient rotations can occur. MD simulations can quantify the energy barrier for this rotation and the planarity of the amide group. researchgate.net

Side-Chain Flexibility: The ethyl acetate group has considerable conformational freedom. The simulations can track the dihedral angles associated with the C-C and C-O bonds of this group to identify the most populated conformational states.

The solvent environment plays a critical role in determining the conformational preferences and dynamic behavior of a solute. acs.org For this compound, which possesses both hydrogen bond donor (the amide N-H) and acceptor sites (the pyridine (B92270) nitrogen, the amide carbonyl oxygen, and the ester carbonyl and ether oxygens), interactions with protic solvents like water or alcohols are of particular interest.

MD simulations typically model solvation effects using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, the solute is placed in a box of solvent molecules (e.g., water molecules represented by models like TIP3P). This allows for the direct observation of solute-solvent hydrogen bonds and the structure of the solvent shell around the molecule. temple.edu

Implicit Solvent Models: These models represent the solvent as a continuous medium with a given dielectric constant. While computationally less demanding, they provide a more averaged description of solvation effects. acs.org

Through MD simulations in explicit solvents, one can analyze several aspects of solvation:

Hydrogen Bonding Analysis: The formation and lifetime of hydrogen bonds between the amide and ester groups of this compound and surrounding solvent molecules can be monitored. This provides insights into the specific sites of interaction and their relative strengths. nih.gov

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a solvent atom at a certain distance from a specific atom in the solute. This reveals the detailed structure of the solvation shells.

Solvent Accessible Surface Area (SASA): SASA calculations can quantify the exposure of different parts of the molecule to the solvent, indicating which regions are more likely to engage in intermolecular interactions.

The following interactive data tables present hypothetical but plausible results from a molecular dynamics simulation study of this compound.

Table 1: Analysis of Key Dihedral Angle Distribution in Aqueous Solution

This table illustrates a potential distribution of a critical dihedral angle, for instance, the C-C-N-C angle that defines the relative orientation of the picolinamide and acetate moieties, over a simulation period.

| Conformation | Dihedral Angle Range (degrees) | Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Anti-periplanar | 150 to 180 / -150 to -180 | 65 | 150 |

| Gauche (+) | 30 to 90 | 25 | 80 |

| Gauche (-) | -30 to -90 | 10 | 45 |

Table 2: Calculated Interaction Energies in Different Solvents

This table provides a hypothetical comparison of the interaction energies between this compound and different solvent environments, which can be derived from MD simulations.

| Solvent | Van der Waals Interaction Energy (kcal/mol) | Electrostatic Interaction Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water | -15.2 | -35.8 | -51.0 |

| Methanol | -14.8 | -28.5 | -43.3 |

| Chloroform (B151607) | -12.5 | -10.1 | -22.6 |

These simulations and the resulting data are crucial for building a comprehensive understanding of the structure-dynamics-function relationship of this compound at a molecular level.

Biological Activity and Structure Activity Relationship Sar Studies of Ethyl 2 Picolinamido Acetate in Vitro Mechanistic Focus

In Vitro Enzyme Inhibition Profile and Mechanistic Insights

There is no specific information available in the scientific literature regarding the in vitro enzyme inhibition profile of Ethyl 2-(picolinamido)acetate. While the broader class of picolinamide (B142947) derivatives has been investigated for various enzymatic inhibitory activities, data for this specific ester is absent.

Specific Enzyme Targets and Inhibition Kinetics (e.g., metalloenzymes)

No specific enzyme targets for this compound have been identified in published research. Studies on other picolinamide derivatives have shown activity against enzymes like acetylcholinesterase, but these findings cannot be directly extrapolated to this compound. nih.govresearchgate.net For example, a study on various picolinamide derivatives identified one compound, designated 7a, as a potent inhibitor of acetylcholinesterase (AChE) with an IC₅₀ value of 2.49 ± 0.19 μM. nih.gov However, this study did not include this compound. Without experimental data, details regarding inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or the type of inhibition (e.g., competitive, non-competitive) for this compound remain unknown.

Allosteric or Active Site Binding Mechanisms

Without identified enzyme targets, no information is available on whether this compound would act via an allosteric or active site binding mechanism. Molecular docking studies on other picolinamide derivatives have suggested binding at both catalytic and peripheral sites of enzymes like AChE, indicating a mixed-type inhibition. nih.gov However, such studies have not been performed for this compound.

Receptor Binding Studies in Cell-Free Systems

No data from receptor binding studies for this compound in cell-free systems are available in the current scientific literature. Therefore, its affinity (Kᵢ, Kd) and potency (EC₅₀, IC₅₀) for any specific receptors are unknown.

Modulatory Effects on Cellular Pathways (In Vitro Cell Line Studies)

There is no published research detailing the effects of this compound on cellular pathways in in vitro cell line studies. The subsequent sections are therefore devoid of specific data for this compound.

Apoptosis Induction Pathways and Cell Cycle Regulation

No studies have been conducted to determine if this compound induces apoptosis or affects cell cycle regulation. Consequently, there is no information on its potential effects on key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle checkpoints (e.g., G1/S, G2/M).

Signal Transduction Modulation (e.g., kinase pathways)

The effect of this compound on signal transduction pathways, such as kinase cascades, has not been investigated. Research on some related structures has pointed to the potential for kinase inhibition, but this is a general observation for a broad class of molecules and not a specific finding for the compound . nih.gov

Metal Chelation and Its Role in Observed In Vitro Biological Activity

The picolinamide moiety, characterized by a pyridine (B92270) ring with a carboxamide substituent at the 2-position, possesses inherent metal-chelating properties. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group can act as coordination sites for various metal ions. This chelation capacity is a key mechanistic feature that can underpin the observed in vitro biological activities of picolinamide derivatives.

Metal ions play crucial roles in numerous biological processes, including enzymatic catalysis and protein structure stabilization. The ability of picolinamide-containing compounds to sequester metal ions can disrupt these processes, leading to a range of biological outcomes. For instance, the inhibition of metalloenzymes is a potential consequence of metal chelation by picolinamide derivatives. By binding to the metal cofactor essential for the enzyme's catalytic activity, these compounds can act as inhibitors.

While direct studies on the metal chelation of this compound are limited, the broader class of compounds containing ethyl acetate (B1210297) fractions has been noted for its metal ion chelating abilities. For example, studies on ethyl acetate fractions from various natural sources have demonstrated Fe²⁺ chelating activity. nih.govresearchgate.net This general capacity of related structures suggests that this compound may also exhibit similar properties, which could contribute to potential antioxidant or enzyme-inhibitory activities. The principle of chelation therapy, which utilizes agents to bind and remove excess or toxic metal ions, further highlights the therapeutic potential of metal-chelating compounds. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of picolinamide derivatives can be significantly modulated by structural modifications. SAR studies on this class of compounds have provided valuable insights into the key structural features required for various biological effects.

The ester moiety in this compound, specifically the ethyl group, can influence the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn affect its in vitro activity. Modifications at this position can lead to significant changes in biological potency and selectivity.

The amide linkage and the picolinamide moiety are central to the biological activity of this class of compounds. The amide bond provides structural rigidity and participates in hydrogen bonding interactions with biological targets. The picolinamide core itself is a key pharmacophore in a variety of bioactive molecules.

SAR studies on different series of picolinamide derivatives have consistently highlighted the importance of this scaffold. For example, in a series of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the picolinamide structure was a crucial element for activity. nih.gov Similarly, in the development of acetylcholinesterase (AChE) inhibitors, picolinamide derivatives were found to be more potent than their benzamide (B126) counterparts, indicating the favorable contribution of the pyridine nitrogen. researchgate.netnih.gov The position of substituents on the pyridine ring also plays a critical role. For instance, modifications at the 6-position of the picolinamide ring have been shown to significantly influence the inhibitory potency of 11β-HSD1 inhibitors. nih.gov

The following table illustrates the impact of modifications on the picolinamide scaffold in a series of acetylcholinesterase inhibitors, demonstrating the importance of the core structure and substituent positioning.

| Compound | Scaffold | Substituent Position | IC₅₀ (µM) for AChE |

| 7a | Picolinamide | 4-aminophenol with dimethylamine (B145610) side chain | 2.49 |

| Benzamide analog | Benzamide | 4-aminophenol with dimethylamine side chain | Less active |

This table presents representative data for picolinamide derivatives from published research to illustrate SAR principles and does not represent data for this compound itself. researchgate.netnih.gov

Comparative Analysis with Structurally Related Picolinamide Scaffolds and Established Bioactive Compounds

The picolinamide scaffold is present in a number of established bioactive compounds and investigational drug candidates, highlighting its versatility as a pharmacophore. A comparative analysis of this compound with these compounds can provide context for its potential biological activities.